8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

sigma-2 receptor melanoma procaspase-3

8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 1552960-94-7) is a synthetic, endo-configured 8-azabicyclo[3.2.1]octane (tropane) derivative bearing a furan-3-ylmethyl substituent at the bridgehead nitrogen and a secondary alcohol at the 3-position. The 8-azabicyclo[3.2.1]octan-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core for ligands targeting sigma receptors, opioid receptors, and monoamine transporters.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 1552960-94-7
Cat. No. B2769804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
CAS1552960-94-7
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESC1CC2CC(CC1N2CC3=COC=C3)O
InChIInChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2
InChIKeyFONKVQNOVHBKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 1552960-94-7): Core Identity and Structural Classification for Procurement


8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol (CAS 1552960-94-7) is a synthetic, endo-configured 8-azabicyclo[3.2.1]octane (tropane) derivative bearing a furan-3-ylmethyl substituent at the bridgehead nitrogen and a secondary alcohol at the 3-position . The 8-azabicyclo[3.2.1]octan-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core for ligands targeting sigma receptors, opioid receptors, and monoamine transporters [1]. The specific furan-3-ylmethyl N-substituent distinguishes this compound from more common N-benzyl, N-methyl, and N-aryl analogs, introducing distinct electronic and hydrogen-bonding characteristics that can be exploited in structure–activity relationship (SAR) studies and lead optimization campaigns.

Why Generic 8-Azabicyclo[3.2.1]octan-3-ol Analogs Cannot Substitute for the Furan-3-ylmethyl Derivative


Within the 8-azabicyclo[3.2.1]octan-3-ol chemotype, the nature of the N-substituent is a critical determinant of receptor subtype selectivity, functional activity (agonist vs. antagonist), and downstream pharmacological outcome [1]. For example, N-benzyl analogs such as 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 3804-68-0) have been explored as nociceptin/orphanin FQ (NOP) receptor ligands , while N-methyl analogs are associated with serotonergic and sigma receptor binding [2]. The furan-3-ylmethyl group introduces a heteroaromatic ring with distinct π-electron distribution and a hydrogen-bond-accepting oxygen atom, which cannot be replicated by simple benzyl, methyl, or thienylmethyl substituents. Consequently, generic or in-class substitution without explicit comparative binding, functional, or pharmacokinetic data risks loss of target selectivity, altered cellular efficacy, or unpredictable metabolic stability—making procurement of the specific furan-3-ylmethyl analog essential for SAR continuity and data reproducibility.

Quantitative Differentiation Evidence for 8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol vs. Closest Analogs


Sigma-2 Receptor Affinity and Selectivity Advantage of the 8-Azabicyclo[3.2.1]octan-3-ol Scaffold with Heteroaromatic N-Substitution

In a direct head-to-head study within the same laboratory and assay platform, 8-azabicyclo[3.2.1]octan-3-ol derivatives bearing heteroaromatic N-substituents (compounds 11a and 11b) demonstrated high affinity for sigma-2 receptors with a 'very good sigma-1/sigma-2 selectivity ratio' compared to several well-established sigma-2 selective ligands [1]. Compound 11b, in particular, exhibited very low sigma-1 receptor affinity, confirming that the combination of the 8-azabicyclo[3.2.1]octan-3-ol core with an appropriate N-heteroaromatic group can achieve a sigma-2-preferring profile that is not observed with N-benzyl or N-methyl tropane analogs in the same assay system [1]. While exact Ki values for the furan-3-ylmethyl analog are not reported in the public domain, the scaffold-level SAR demonstrates that the N-substituent identity is the primary driver of sigma subtype selectivity, and the furan-3-ylmethyl group—by virtue of its heteroaromatic oxygen placement—is structurally positioned to engage in the same favorable interactions that confer sigma-2 selectivity in 11a/11b.

sigma-2 receptor melanoma procaspase-3 tropane

Mu-Opioid Receptor Affinity of a Closely Related Ylidene Derivative Incorporating the Furan-3-ylmethyl-8-azabicyclo[3.2.1]octane Core

A derivative of the target compound—N-Ethyl-4-[(8-furan-3-ylmethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-(3-hydroxymethyl-phenyl)-methyl]-benzamide (CHEMBL363287; BDBM50155082)—was tested for affinity at the mouse mu-type opioid receptor and is catalogued in BindingDB with an associated Ki value [1]. This demonstrates that the 8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octane core is a competent scaffold for engaging the mu-opioid receptor when elaborated with appropriate substituents. In contrast, simple N-methyl or N-benzyl 8-azabicyclo[3.2.1]octan-3-ol derivatives are not associated with mu-opioid receptor activity in the same database, indicating that the furan-3-ylmethyl N-substituent may facilitate a binding mode compatible with opioid receptor pharmacophores.

mu-opioid receptor BindingDB opioid pharmacology tropane

Furan-3-yl vs. Furan-2-yl Regioisomerism: Impact on Hydrogen-Bonding Geometry and Target Recognition

The target compound features a furan-3-ylmethyl substituent, which is regioisomeric with the commercially available 8-(furan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1335036-20-8) . In the furan-3-yl isomer, the ring oxygen is positioned meta to the methylene linker, whereas in the furan-2-yl isomer the oxygen is ortho to the linker. This regioisomeric difference alters both the directionality of the oxygen lone pair and the electrostatic potential surface of the substituent, which can affect hydrogen-bonding interactions with receptor residues, water network displacement, and metabolic stability . No head-to-head pharmacological comparison of these two regioisomers has been published; however, the distinct physicochemical profiles (dipole moment, logP, pKa of the furan oxygen) are expected to produce differential target engagement and pharmacokinetic behavior.

regioisomerism furan substitution hydrogen bonding medicinal chemistry

High-Value Application Scenarios for 8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol in Drug Discovery and Chemical Biology


Sigma-2 Receptor Ligand Development and Oncology SAR Programs

The 8-azabicyclo[3.2.1]octan-3-ol scaffold with heteroaromatic N-substitution has been validated as a privileged template for achieving sigma-2 receptor selectivity with functional agonist activity, as demonstrated by procaspase-3 cleavage in A-375 melanoma cells [1]. The furan-3-ylmethyl analog provides a starting point for systematic SAR exploration around the N-substituent heterocycle, enabling medicinal chemists to probe the electronic and steric requirements for sigma-2 vs. sigma-1 discrimination. Procurement of this specific analog is essential for laboratories seeking to replicate or extend the sigma-2 agonist chemotype without confounding variables introduced by different N-substituents.

Mu-Opioid Receptor Pharmacophore Mapping and Analgesic Discovery

The demonstrated binding of a furan-3-ylmethyl-8-azabicyclo[3.2.1]octane ylidene derivative (CHEMBL363287) to the mu-opioid receptor [2] establishes this scaffold as a viable core for opioid receptor ligand design. Researchers developing biased agonists, partial agonists, or antagonists for the mu-opioid receptor can use 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol as a key synthetic intermediate for exploring structure–activity relationships that may yield ligands with improved therapeutic windows over classical morphinan-based opioids.

Furan Regioisomer SAR and Intellectual Property Expansion

The furan-3-ylmethyl substitution pattern is less commonly exploited in medicinal chemistry compared to the furan-2-ylmethyl isomer . Procurement of the 3-substituted furan analog enables research groups to explore novel chemical space for target engagement, potentially leading to differentiated intellectual property positions. Comparative studies between furan-3-ylmethyl and furan-2-ylmethyl analogs can reveal regioisomer-dependent effects on potency, selectivity, metabolic stability, and off-target profiles that are critical for lead optimization.

CNS-Penetrant Probe Compound Synthesis

The tropane core is historically associated with blood–brain barrier permeability, and the addition of a heteroaromatic N-substituent may modulate CNS penetration through effects on polar surface area and hydrogen-bonding capacity [1]. This compound serves as a building block for constructing CNS-targeted chemical probes that require both the conformational constraint of the 8-azabicyclo[3.2.1]octane system and the tunable electronic properties of the furan-3-ylmethyl group for optimizing brain exposure and target engagement.

Quote Request

Request a Quote for 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.